molecular formula C19H24N2O4S2 B11170863 2-(ethylsulfanyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide

2-(ethylsulfanyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11170863
M. Wt: 408.5 g/mol
InChI Key: BANOLTXOGNSKMG-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide is an organic compound with a complex structure that includes both sulfanyl and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(ethylsulfanyl)benzoic acid with 4-aminobenzenesulfonamide under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-(ethylsulfanyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzamide moiety can interact with various receptors or proteins. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfanyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

2-ethylsulfanyl-N-[4-(3-methoxypropylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H24N2O4S2/c1-3-26-18-8-5-4-7-17(18)19(22)21-15-9-11-16(12-10-15)27(23,24)20-13-6-14-25-2/h4-5,7-12,20H,3,6,13-14H2,1-2H3,(H,21,22)

InChI Key

BANOLTXOGNSKMG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCCOC

Origin of Product

United States

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